molecular formula C6H7NO4 B043196 Methyl 5-methoxy-1,3-oxazole-2-carboxylate CAS No. 477870-14-7

Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Cat. No.: B043196
CAS No.: 477870-14-7
M. Wt: 157.12 g/mol
InChI Key: VGWHLCLCKMXXIQ-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1,3-oxazole-2-carboxylate is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by a methoxy group at the 5-position and a carboxylate ester at the 2-position of the oxazole ring

Mechanism of Action

Target of Action

Methyl 5-methoxy-1,3-oxazole-2-carboxylate is a compound of interest within organic chemistry, particularly for its role in synthesizing more complex molecules and its potential as a precursor for biologically active compounds

Mode of Action

The large electron cloud, resulting from the nitrogen and oxygen lone pair electrons in the oxazole ring, would likely have destabilizing electronic interactions with the negatively charged phosphate backbone of the DNA . This results in an unfavorable recognition profile, indicating that the compound may interfere with DNA structure or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-2-methoxyacetic acid with an appropriate acid chloride, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 5-hydroxy-1,3-oxazole-2-carboxylate.

    Reduction: Formation of 5-methoxy-1,3-oxazole-2-methanol.

    Substitution: Formation of various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methoxy-1,3-oxazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methyl-1,3-oxazole-2-carboxylate
  • Methyl 5-ethoxy-1,3-oxazole-2-carboxylate
  • Methyl 5-chloro-1,3-oxazole-2-carboxylate

Uniqueness

Methyl 5-methoxy-1,3-oxazole-2-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl 5-methoxy-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-9-4-3-7-5(11-4)6(8)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWHLCLCKMXXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363432
Record name methyl 5-methoxy-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477870-14-7
Record name 2-Oxazolecarboxylic acid, 5-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477870-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-methoxy-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a warm (35-40° C.) suspension of phosphorous pentoxide (77.7 g, 109 mmol) in anhydrous acetonitrile (200 mL) was added methyl[(2-methoxy-2-oxoethyl)amino](oxo)acetate (19.19 g, 109.6 mmol). The reaction mixture was heated to 65° C., then stirred overnight at room temperature. The product mixture was cooled to 0° C. and carefully quenched with ice and brine keeping the reaction from generating an unsuitable exotherm. The resultant mixture was extracted with ethyl acetate (600 mL). The organic extract was washed with brine, dried with Na2SO4, then concentrated under vacuum. The residue was subjected to column chromatography on silica gel eluting with 100% CH2Cl2. The appropriate fractions were combined and concentrated to afford the title compound as a light yellow solid that was used without further purification.
Quantity
77.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.19 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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